3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid
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Overview
Description
3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazole carboxylic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid typically involves the reaction of 2-chloro-6-fluorobenzonitrile with hydroxylamine to form the corresponding isoxazole ring. This intermediate is then subjected to carboxylation to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The isoxazole ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid
Uniqueness
3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H5ClFNO3 |
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Molecular Weight |
241.60 g/mol |
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-5-2-1-3-6(12)9(5)7-4-8(10(14)15)16-13-7/h1-4H,(H,14,15) |
InChI Key |
FFYZJUWSXFGLHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)C(=O)O)F |
Origin of Product |
United States |
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